
G-Fenozide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
G-Fenozide is a synthetic compound known for its application as an insecticide. It belongs to the class of ecdysone agonists, which mimic the action of the natural insect molting hormone, 20-hydroxyecdysone. This compound is particularly effective against lepidopteran pests, making it a valuable tool in agricultural pest management.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of G-Fenozide involves several steps, starting from readily available precursors. The key steps include the formation of the hydrazide intermediate, followed by its reaction with a substituted benzoyl chloride to yield the final product. The reaction conditions typically involve the use of organic solvents such as dichloromethane or toluene, with the reactions being carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production. This includes the use of automated systems for precise control of reaction parameters and the implementation of purification techniques such as crystallization and chromatography to obtain the final product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
G-Fenozide undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can be used to modify the functional groups on this compound, potentially altering its efficacy as an insecticide.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can be used to introduce different substituents onto the benzoyl ring, leading to the formation of analogs with varied properties.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled conditions, with the temperature, solvent, and reaction time being optimized for each specific transformation.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated or carboxylated derivatives, while substitution reactions can yield a variety of substituted benzoyl hydrazides.
Aplicaciones Científicas De Investigación
G-Fenozide has a wide range of applications in scientific research, including:
Chemistry: It is used as a model compound in studies of ecdysone agonists and their interactions with insect hormone receptors.
Biology: this compound is employed in research on insect physiology and development, particularly in studies of molting and metamorphosis.
Medicine: While primarily used as an insecticide, this compound’s mechanism of action has potential implications for the development of new drugs targeting similar pathways in humans.
Industry: In agriculture, this compound is used to control pest populations, reducing crop damage and increasing yields. Its specificity for lepidopteran pests makes it a valuable tool in integrated pest management programs.
Mecanismo De Acción
G-Fenozide exerts its effects by binding to the ecdysone receptor in insects, mimicking the action of the natural molting hormone, 20-hydroxyecdysone. This binding triggers a cascade of molecular events that lead to premature molting and ultimately the death of the insect. The molecular targets involved include the ecdysone receptor and various downstream signaling pathways that regulate gene expression and developmental processes.
Comparación Con Compuestos Similares
G-Fenozide is unique among ecdysone agonists due to its high specificity for lepidopteran pests and its relatively low toxicity to non-target organisms. Similar compounds include:
Methoxyfenozide: Another ecdysone agonist with similar applications but different chemical structure and properties.
Tebufenozide: Known for its use in controlling a broader range of insect pests.
Halofenozide: Used primarily in turf and ornamental applications for pest control.
Each of these compounds has its own unique properties and applications, but this compound stands out for its effectiveness and specificity in agricultural pest management.
Propiedades
Fórmula molecular |
C27H36N2O8 |
|---|---|
Peso molecular |
516.6 g/mol |
Nombre IUPAC |
N'-tert-butyl-N'-(3,5-dimethylbenzoyl)-2-methyl-3-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzohydrazide |
InChI |
InChI=1S/C27H36N2O8/c1-14-10-15(2)12-17(11-14)25(35)29(27(4,5)6)28-24(34)18-8-7-9-19(16(18)3)36-26-23(33)22(32)21(31)20(13-30)37-26/h7-12,20-23,26,30-33H,13H2,1-6H3,(H,28,34)/t20-,21-,22+,23-,26?/m1/s1 |
Clave InChI |
VHKCDHSPIZEGQX-ZSSUIUKVSA-N |
SMILES isomérico |
CC1=CC(=CC(=C1)C(=O)N(C(C)(C)C)NC(=O)C2=C(C(=CC=C2)OC3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C)C |
SMILES canónico |
CC1=CC(=CC(=C1)C(=O)N(C(C)(C)C)NC(=O)C2=C(C(=CC=C2)OC3C(C(C(C(O3)CO)O)O)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


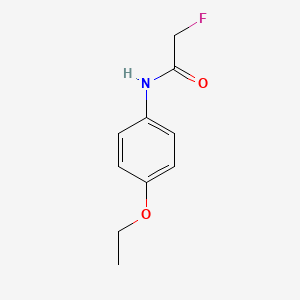
![Propyphenazone impurity C [EP impurity]](/img/structure/B15289590.png)
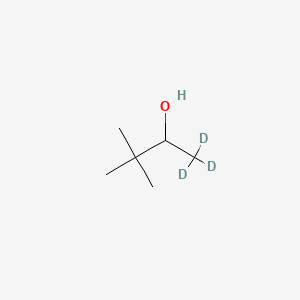
![[(2R,3S,4S,5S)-4,5,6-triacetyloxy-2-(hydroxymethyl)oxan-3-yl] acetate](/img/structure/B15289604.png)


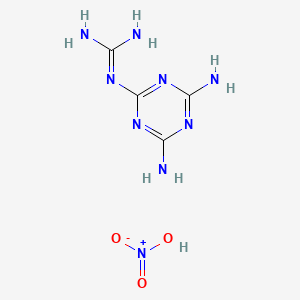
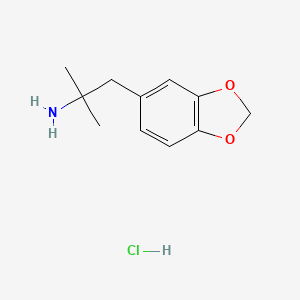

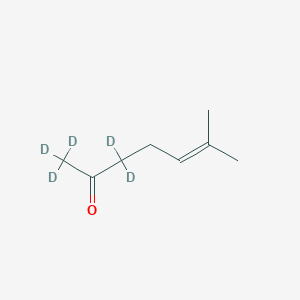

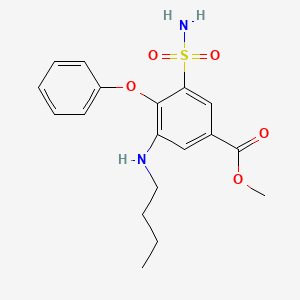
![5-(4,4-dimethyl-2-oxo-2,4-dihydro-1H-benzo[d][1,3]oxazin-6-yl)-2-fluorobenzonitrile](/img/structure/B15289658.png)
![10-Bromo-10,11-dihydro-5H-dibenz[b,f]azepine-5-carbonyl chloride](/img/structure/B15289664.png)
